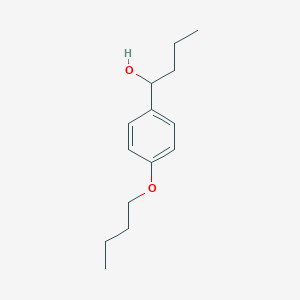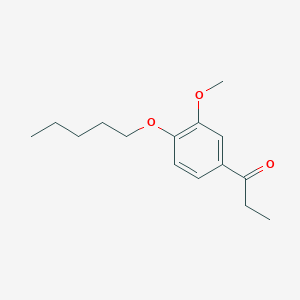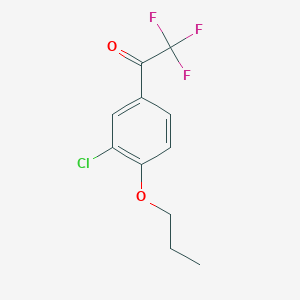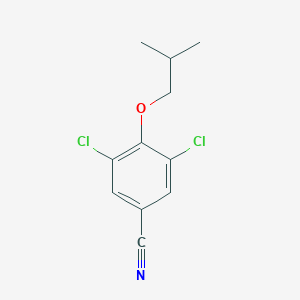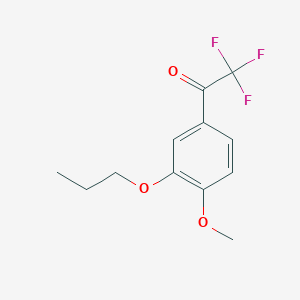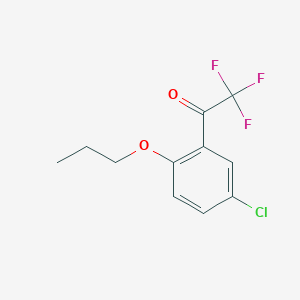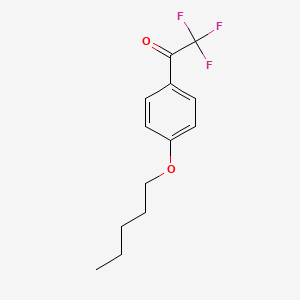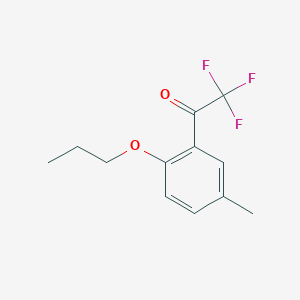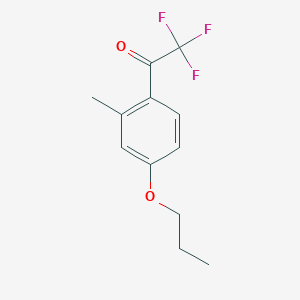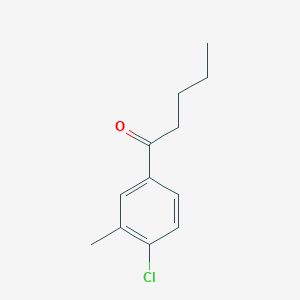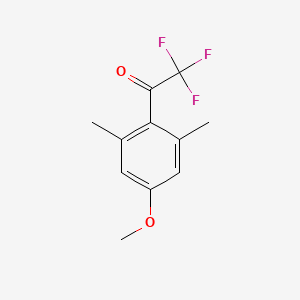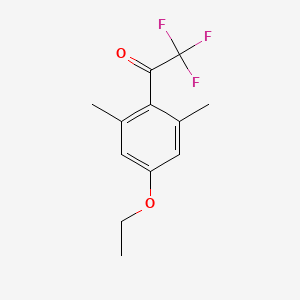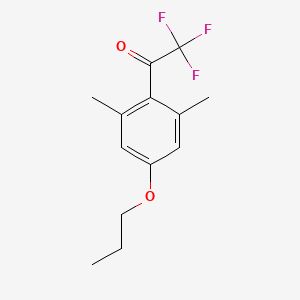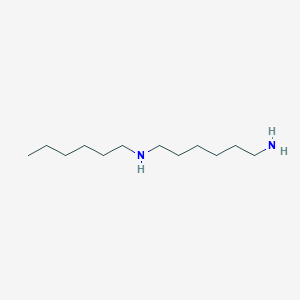
N'-hexylhexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hexylhexane-1,6-diamine is an organic compound with the molecular formula C12H28N2. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups at both ends. This compound is a diamine, meaning it contains two amine groups, which makes it highly reactive and useful in various chemical processes. It is a colorless solid with a strong amine odor and is used in the production of polymers and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-hexylhexane-1,6-diamine can be synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:
Hydrogenation of Adiponitrile: Adiponitrile (NC(CH2)4CN) is hydrogenated in the presence of a catalyst such as cobalt or iron, resulting in the formation of N’-hexylhexane-1,6-diamine (H2N(CH2)6NH2).
Catalysts and Conditions: The hydrogenation is typically conducted on molten adiponitrile diluted with ammonia. An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with N’-hexylhexane-1,6-diamine itself as the solvent.
Industrial Production Methods: The industrial production of N’-hexylhexane-1,6-diamine involves large-scale hydrogenation of adiponitrile using similar catalysts and conditions as mentioned above. The yield is generally high, but commercially significant side products such as 1,2-diaminocyclohexane and hexamethyleneimine are also generated .
Chemical Reactions Analysis
Types of Reactions: N’-hexylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxides and other oxidized derivatives.
Reduction Products: Simpler amines and reduced derivatives.
Substitution Products: Derivatives with different functional groups, such as alkylated or acylated amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-hexylhexane-1,6-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N’-hexylhexane-1,6-diamine can be compared with other similar compounds such as:
Hexamethylenediamine: Both compounds are diamines with similar structures, but N’-hexylhexane-1,6-diamine has a longer carbon chain, making it more hydrophobic and potentially more reactive.
1,3-Diaminopropane: A shorter-chain diamine with different reactivity and applications.
1,4-Diaminobutane (Putrescine): Another shorter-chain diamine with distinct biological roles and industrial uses.
These comparisons highlight the uniqueness of N’-hexylhexane-1,6-diamine in terms of its longer carbon chain and specific applications in various fields.
Properties
IUPAC Name |
N'-hexylhexane-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-8-11-14-12-9-6-5-7-10-13/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNXZIZMYUXGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
